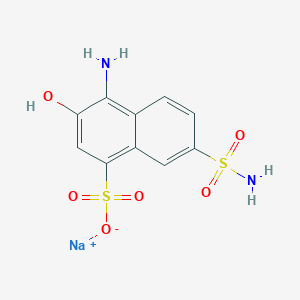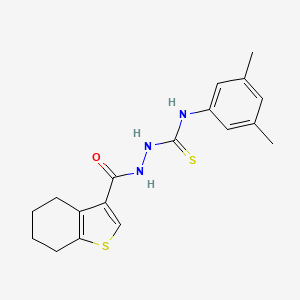
sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate, also known as 7-Amino-4-hydroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid sodium salt, is a chemical compound that has been widely used in scientific research. This compound is a naphthalenesulfonate derivative and has been used in various fields such as biochemistry, pharmacology, and organic chemistry.
Mecanismo De Acción
The mechanism of action of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate is not fully understood. However, it has been shown to bind to proteins and peptides and has been used as a fluorescent probe to study the binding of these molecules. It has also been shown to have anti-inflammatory and anti-cancer properties, but the exact mechanism of action for these properties is still being studied.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have a high sensitivity to pH changes and has been used as a pH indicator. It has also been shown to bind to proteins and peptides and has been used as a drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in lab experiments is its ability to bind to proteins and peptides. This makes it useful in studying the binding of these molecules. It also has a high sensitivity to pH changes, making it useful as a pH indicator.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have anti-cancer properties, but it may also have negative effects on healthy cells. It is important to use caution when working with this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate in scientific research. One direction is to further study its anti-inflammatory and anti-cancer properties and to determine the mechanism of action for these properties. Another direction is to explore its potential as a drug delivery system and to develop new methods for using it in this capacity. Additionally, its high sensitivity to pH changes could be further explored and utilized in various applications.
Métodos De Síntesis
The synthesis of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-7-chloro-3-hydroxy-1-naphthalenesulfonic acid with 2-methyl-5-aminosulfonamido-1-naphthalene in the presence of a base. The reaction results in the formation of the sodium salt of sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonatedroxy-3-[[[2-methyl-5-(sulfonamido)-1-naphthalenyl]amino]sulfonyl]-1-naphthalenesulfonic acid.
Aplicaciones Científicas De Investigación
Sodium 4-amino-7-(aminosulfonyl)-3-hydroxy-1-naphthalenesulfonate has been widely used in scientific research due to its various applications. One of the primary applications of this compound is in the field of biochemistry. It has been used as a fluorescent probe to study the binding of proteins and peptides. It has also been used as a pH indicator and has been shown to have a high sensitivity to pH changes.
Another application of this compound is in the field of pharmacology. It has been used as a drug delivery system due to its ability to bind to proteins and peptides. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
sodium;4-amino-3-hydroxy-7-sulfamoylnaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2.Na/c11-10-6-2-1-5(19(12,14)15)3-7(6)9(4-8(10)13)20(16,17)18;/h1-4,13H,11H2,(H2,12,14,15)(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQONGQPMYSHL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)N)S(=O)(=O)[O-])O)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)